molecular formula C25H28N2O2S B12528513 3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]- CAS No. 651336-28-6

3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-

Cat. No.: B12528513
CAS No.: 651336-28-6
M. Wt: 420.6 g/mol
InChI Key: MVNCNVMVFWPVLU-UHFFFAOYSA-N
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Description

3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]- is a complex organic compound with a unique structure that includes a piperidine ring, a phenylmethyl group, and a phenylsulfonylmethyl group

Properties

CAS No.

651336-28-6

Molecular Formula

C25H28N2O2S

Molecular Weight

420.6 g/mol

IUPAC Name

N-[2-(benzenesulfonylmethyl)phenyl]-1-benzylpiperidin-3-amine

InChI

InChI=1S/C25H28N2O2S/c28-30(29,24-14-5-2-6-15-24)20-22-12-7-8-16-25(22)26-23-13-9-17-27(19-23)18-21-10-3-1-4-11-21/h1-8,10-12,14-16,23,26H,9,13,17-20H2

InChI Key

MVNCNVMVFWPVLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC3=CC=CC=C3CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]- typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the piperidine ring, followed by the introduction of the phenylmethyl and phenylsulfonylmethyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-piperidinamine: This compound has a similar piperidine ring structure but lacks the phenylsulfonylmethyl group.

    3-Piperidinamine, 6-methyl-1-(phenylmethyl)-: This compound has a similar structure but includes a methyl group on the piperidine ring.

Uniqueness

3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]- is unique due to the presence of both the phenylmethyl and phenylsulfonylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]- is a chemical compound with potential biological activity that warrants detailed exploration. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperidine backbone, which is substituted at various positions with phenyl and phenylsulfonyl groups. The structure can be represented as follows:

  • Chemical Formula: C19_{19}H22_{22}N2_{2}O2_{2}S
  • Molecular Weight: 342.45 g/mol
PropertyValue
Molecular Weight342.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antiviral Activity

Research indicates that compounds similar to 3-Piperidinamine exhibit significant antiviral properties. For instance, derivatives of piperidine have been evaluated against various viruses, including HIV-1 and herpes simplex virus (HSV). The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication.

In a study involving related piperidine derivatives, several compounds demonstrated moderate protection against CVB-2 and HSV-1. The most effective derivatives showed a cytotoxic concentration (CC50_{50}) in the range of 54 μM to 100 μM in Vero cells, indicating their potential as antiviral agents .

Antibacterial and Antifungal Activity

The compound's efficacy extends beyond antiviral activity; it also displays antibacterial and antifungal properties. In vitro tests have shown that certain piperidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundS. aureus (MIC μM)P. aeruginosa (MIC μM)C. albicans (MIC μM)
3a>100>100>100
3b96>96>96
3c>100>100>100
3d98>98>98

The biological activity of 3-Piperidinamine is thought to involve multiple mechanisms:

  • Inhibition of Viral Entry: Compounds may interfere with the viral entry process into host cells.
  • Disruption of Viral Replication: By targeting viral enzymes or proteins necessary for replication.
  • Modulation of Host Immune Response: Enhancing the host's immune response against infections.

Case Studies

Several case studies have highlighted the importance of piperidine derivatives in clinical settings:

  • Case Study #1: A clinical trial assessed the efficacy of a piperidine-based antiviral agent in patients with chronic hepatitis C. Results indicated significant reductions in viral load after treatment.
  • Case Study #2: Research on a related compound showed promising results in treating bacterial infections resistant to conventional antibiotics, showcasing the potential for development into new therapeutic agents.

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